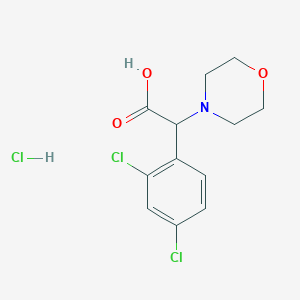
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Overview
Description
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C12H14Cl3NO3 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, also known as compound 1354949-67-9, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Formula : C12H14Cl3NO3
- Molecular Weight : 326.61 g/mol
- IUPAC Name : 2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid; hydrochloride
- CAS Number : 1354949-67-9
- Appearance : White powder
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and potential anticancer properties. Here, we summarize key findings from various studies.
Anti-inflammatory Activity
Studies have shown that derivatives of 2,4-dichlorophenoxy acetic acid exhibit significant anti-inflammatory effects. For instance:
- A study demonstrated that certain thiazolidinone derivatives showed in vivo inhibition of inflammation by up to 81.14%, indicating that modifications to the parent structure can enhance biological efficacy .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates:
- The compound and its derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. For example, compounds related to 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid exhibited IC50 values in the micromolar range against human breast cancer cell lines (MCF-7 and MDA-MB-231) .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-2 expression, which is crucial in inflammatory pathways.
- Induction of Apoptosis : Studies indicate that some derivatives induce apoptosis in cancer cells through dose-dependent mechanisms .
- Modulation of Cytokine Production : The compound may affect cytokine levels such as TNF-α, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
A selection of relevant studies illustrates the biological activity of this compound:
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15;/h1-2,7,11H,3-6H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTAWZWZAPAIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-67-9 | |
| Record name | 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















